molecular formula C6H11NO2S B3016657 3-(Acetylsulfanyl)-2-methylpropanamide CAS No. 909027-82-3

3-(Acetylsulfanyl)-2-methylpropanamide

Cat. No.: B3016657
CAS No.: 909027-82-3
M. Wt: 161.22
InChI Key: LEZHFMYXWZPWGW-UHFFFAOYSA-N
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Description

3-(Acetylsulfanyl)-2-methylpropanamide is an organic compound characterized by the presence of an acetylsulfanyl group attached to a 2-methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylsulfanyl)-2-methylpropanamide typically involves the reaction of 3-mercaptopropionic acid with acetyl chloride to form 3-(acetylsulfanyl)propionic acid. This intermediate is then reacted with 2-methylpropanamide under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylsulfanyl)-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The acetylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Acetylsulfanyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Acetylsulfanyl)-2-methylpropanamide involves its interaction with biological molecules, particularly enzymes. The acetylsulfanyl group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various molecular pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetylsulfanyl)propionic acid
  • 2-Methylpropanamide
  • 3-(Acetylsulfanyl)propionyl chloride

Uniqueness

3-(Acetylsulfanyl)-2-methylpropanamide is unique due to the presence of both an acetylsulfanyl group and a 2-methylpropanamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

S-(3-amino-2-methyl-3-oxopropyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHFMYXWZPWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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